Sodium ((2R,3S,5R)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
CAS No.:
Cat. No.: VC17949652
Molecular Formula: C9H10FN2Na2O8P
Molecular Weight: 370.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10FN2Na2O8P |
|---|---|
| Molecular Weight | 370.14 g/mol |
| IUPAC Name | disodium;[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
| Standard InChI | InChI=1S/C9H12FN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
| Standard InChI Key | XLDWFMGNEABNKL-UHFFFAOYSA-L |
| Canonical SMILES | C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a sodium salt with the molecular formula C₉H₁₀FN₂Na₂O₈P and a molecular weight of 370.14 g/mol . Its structure integrates three critical moieties:
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A 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine base, which mirrors the cytotoxic core of 5-fluorouracil (5-FU).
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A tetrahydrofuran ring substituted with hydroxyl and methyl phosphate groups, enabling solubility and prodrug activation.
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A sodium phosphate ester, facilitating cellular uptake and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 103226-10-4 | |
| Purity | ≥95% | |
| Storage Conditions | Not specified | |
| Boiling Point | Undetermined | |
| Hazard Statements | None reported |
Synthesis and Manufacturing
Key Synthetic Pathways
The compound is synthesized through phosphorylation of a tetrahydrofuran-intermediate derived from D-ribose 5-phosphate. Source identifies β-elimination of phosphoric acid from D-ribose 5-phosphate as a critical step, yielding the tetrahydrofuran core with stereochemical precision (2R,3S,5R configuration). Subsequent fluorination at the pyrimidine C5 position and sodium salt formation complete the synthesis .
Analytical Validation
Chromatographic methods (HPLC, LC-MS) confirm the compound’s stereochemistry and purity. Nuclear magnetic resonance (NMR) spectra validate the tetrahydrofuran ring’s conformation and phosphate ester linkage .
Mechanism of Action and Pharmacological Profile
Prodrug Activation
The compound acts as a triple-component prodrug, analogous to DFP-11207 . Its design includes:
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1-Ethoxymethyl-5-fluorouracil (EM-FU): A lipophilic prodrug of 5-FU, enabling oral bioavailability.
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5-Chloro-2,4-dihydroxypyridine (CDHP): Inhibits dihydropyrimidine dehydrogenase (DPD), preventing 5-FU catabolism.
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Citrazinic acid (CTA): Blocks orotate phosphoribosyltransferase (OPRT), reducing 5-FU phosphorylation in healthy tissues .
Table 2: Enzymatic Targets and Effects
| Enzyme Targeted | Effect | Outcome |
|---|---|---|
| Dihydropyrimidine dehydrogenase (DPD) | Inhibition (IC₅₀ ≈ 0.1 μM) | Prolonged 5-FU half-life |
| Orotate phosphoribosyltransferase (OPRT) | Competitive inhibition | Reduced GI toxicity |
| Thymidylate synthase (TS) | 5-FU-mediated inhibition | Antitumor activity |
Pharmacokinetics
In rodent models, the compound demonstrates:
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Extended plasma half-life (t₁/₂ = 8–12 hr vs. 0.5 hr for 5-FU) .
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Lower Cₘₐₓ (15–20 μM vs. 100 μM for 5-FU), minimizing myelosuppression .
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High gastrointestinal retention of CTA, localizing toxicity mitigation to the GI tract .
Therapeutic Applications and Preclinical Data
Antitumor Efficacy
In nude rat xenografts of human colorectal cancer (HCT-116), the compound achieves tumor growth inhibition (TGI) of 70–80% at 50 mg/kg/day, comparable to 5-FU but with superior safety . Dose-dependent efficacy correlates with sustained 5-FU plasma levels (>10 μM for 6 hr) .
Toxicity Profile
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Absence of thrombocytopenia (platelet count = 450–500 × 10³/μL vs. 200 × 10³/μL for 5-FU) .
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Reduced intestinal apoptosis (TUNEL-positive cells: 5% vs. 40% for 5-FU) .
Industrial and Clinical Relevance
Patent Landscape
Patent PH12019550069A1 claims the compound as a RNA-directed RNA polymerase inhibitor, highlighting potential antiviral applications . Its modular synthesis allows derivatization for targeted drug delivery .
Regulatory Considerations
No FDA approvals are reported, but preclinical data support Phase I trials for colorectal and breast cancers. The compound’s prodrug design addresses 5-FU’s dose-limiting toxicities, positioning it as a viable candidate for combination regimens .
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